molecular formula C24H30N4O3 B2459009 Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate CAS No. 1296346-81-0

Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate

Cat. No. B2459009
CAS RN: 1296346-81-0
M. Wt: 422.529
InChI Key: PCPFHWWKOQXFAA-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . These derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .


Molecular Structure Analysis

The molecular structure of these derivatives has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another derivative is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of these molecules features various intermolecular interactions, resulting in a two-dimensional structure .

Mechanism of Action

Target of Action

Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It’s known that piperazine derivatives can enhance favorable interactions with macromolecules, which could potentially alter the function of the target .

Biochemical Pathways

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The physicochemical properties of piperazine derivatives, including water solubility and the capacity for the formation of hydrogen bonds, suggest that these compounds may be influenced by environmental factors such as ph and temperature .

properties

IUPAC Name

tert-butyl 4-(1-benzyl-2-oxo-3,4-dihydroquinazolin-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-24(2,3)31-23(30)27-14-12-26(13-15-27)20-10-7-11-21-19(20)16-25-22(29)28(21)17-18-8-5-4-6-9-18/h4-11H,12-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPFHWWKOQXFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate

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